molecular formula C16H25NO B1231796 beta-Sanshool

beta-Sanshool

Cat. No.: B1231796
M. Wt: 247.38 g/mol
InChI Key: SBXYHCVXUCYYJT-UMYNZBAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-sanshool is an enamide obtained by the fromal condensation of 2-methylpropanamine with dodeca-2,6,8,10-tetraenoic acid (the 2E,6E,8E,10E stereoisomer). Isolated from Zanthoxylum piperitum, it exhibits inhibitory activity against acyl-CoA:cholesterol acyltransferase. It has a role as an EC 2.3.1.26 (sterol O-acyltransferase) inhibitor and a plant metabolite. It is an enamide and a secondary carboxamide. It derives from a 2-methylpropanamine.

Scientific Research Applications

Gastrointestinal Tract Effects

Beta-Sanshool, found in Zanthoxylum piperitum, shows contrasting effects on the gastrointestinal tract, relaxing the circular muscle of the gastric body while contracting the longitudinal muscle of the ileum and distal colon in guinea pigs (Hashimoto et al., 2001).

Pharmacokinetics Study

A study developed a method for determining hydroxy-α-sanshool, hydroxy-β-sanshool, and hydroxy-γ-sanshool in rat plasma, providing insights into the pharmacokinetics of these compounds (Rong et al., 2016).

Sensory Effects

Research on the pungent qualities of sanshools, including this compound, highlighted their distinct sensory effects and interaction with the rat TRPV1 receptor, contributing to understanding of their pungent sensation (Sugai et al., 2005).

TRPV1 and TRPA1 Activation

This compound plays a role in activating TRPV1 and TRPA1 in sensory neurons, which helps explain the unique sensations it induces, such as tingling and paresthesia (Koo et al., 2007).

Tingling Paresthesia

Hydroxy-α-sanshool, closely related to this compound, has been studied for its role in inducing tingling paresthesia, providing a tool for understanding peripheral neuropathy and injury-related sensations (Lennertz et al., 2010).

Analgesic and Anesthetic Effects

Research has explored the potential of this compound and related compounds in providing analgesic and anesthetic effects, highlighting their application in pain management (Bader et al., 2014), (Tsunozaki et al., 2013).

Potential Anticancer Activity

Sanshool, including this compound, demonstrates potential anticancer activities, particularly in inducing apoptosis in HepG2 cells, suggesting its role in cancer treatment (You et al., 2015).

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

(2E,6E,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide

InChI

InChI=1S/C16H25NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8+,13-12+

InChI Key

SBXYHCVXUCYYJT-UMYNZBAMSA-N

Isomeric SMILES

C/C=C/C=C/C=C/CC/C=C/C(=O)NCC(C)C

SMILES

CC=CC=CC=CCCC=CC(=O)NCC(C)C

Canonical SMILES

CC=CC=CC=CCCC=CC(=O)NCC(C)C

Synonyms

alpha-sanshool
beta-sanshool
gamma-sanshool
sanshool

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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